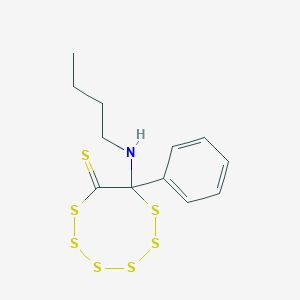
8-(Butylamino)-8-phenylhexathiocane-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Butylamino)-8-phenylhexathiocane-7-thione, also known as BPT, is a synthetic compound that belongs to the class of thiocarbamates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 8-(Butylamino)-8-phenylhexathiocane-7-thione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a crucial role in the regulation of cellular redox homeostasis. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to modulate the immune system by activating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 8-(Butylamino)-8-phenylhexathiocane-7-thione is also relatively inexpensive, making it an attractive compound for research. However, 8-(Butylamino)-8-phenylhexathiocane-7-thione has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 8-(Butylamino)-8-phenylhexathiocane-7-thione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione. One potential direction is to investigate its potential as a therapeutic agent for various diseases. 8-(Butylamino)-8-phenylhexathiocane-7-thione has shown promising results in the inhibition of cancer cells and viruses, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of 8-(Butylamino)-8-phenylhexathiocane-7-thione and its analogs to develop more potent and selective compounds. Additionally, the development of new methods for the synthesis and purification of 8-(Butylamino)-8-phenylhexathiocane-7-thione could improve its utility in research.
Conclusion:
In conclusion, 8-(Butylamino)-8-phenylhexathiocane-7-thione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione exerts its effects by modulating various cellular pathways, including the inhibition of thioredoxin reductase and the induction of apoptosis. While 8-(Butylamino)-8-phenylhexathiocane-7-thione has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research of 8-(Butylamino)-8-phenylhexathiocane-7-thione, including its potential as a therapeutic agent and the development of more potent and selective compounds.
Méthodes De Synthèse
8-(Butylamino)-8-phenylhexathiocane-7-thione can be synthesized by the reaction of 1,6-hexanedithiol with butylamine and phenyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine and yields 8-(Butylamino)-8-phenylhexathiocane-7-thione as a white solid. The purity of 8-(Butylamino)-8-phenylhexathiocane-7-thione can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
8-(Butylamino)-8-phenylhexathiocane-7-thione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 8-(Butylamino)-8-phenylhexathiocane-7-thione has also been investigated for its ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the replication of HIV and hepatitis C virus.
Propriétés
Numéro CAS |
1153-12-4 |
|---|---|
Nom du produit |
8-(Butylamino)-8-phenylhexathiocane-7-thione |
Formule moléculaire |
C12H15NS7 |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
8-(butylamino)-8-phenylhexathiocane-7-thione |
InChI |
InChI=1S/C12H15NS7/c1-2-3-9-13-12(10-7-5-4-6-8-10)11(14)15-17-19-20-18-16-12/h4-8,13H,2-3,9H2,1H3 |
Clé InChI |
ZQWNKHVDSCAHQX-UHFFFAOYSA-N |
SMILES |
CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
SMILES canonique |
CCCCNC1(C(=S)SSSSSS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



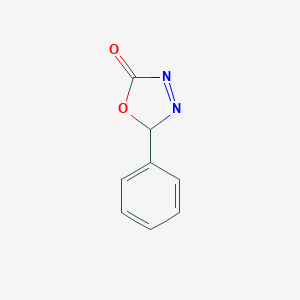
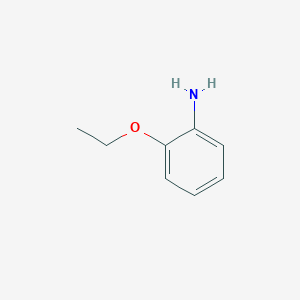
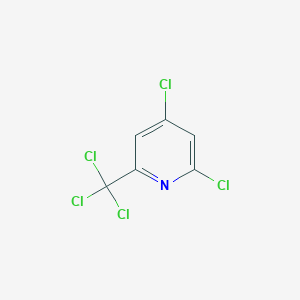
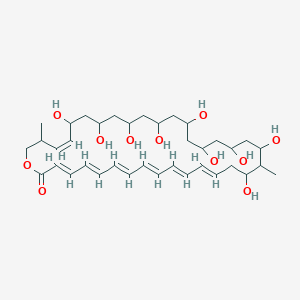
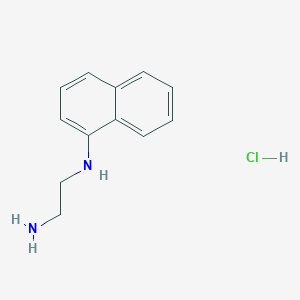
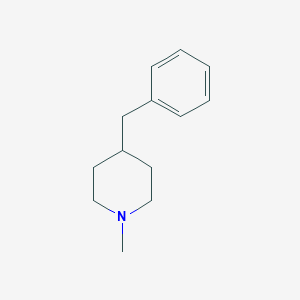
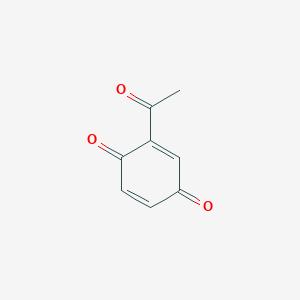
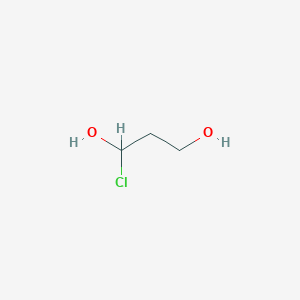
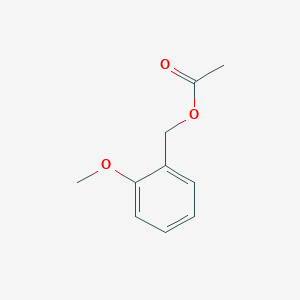
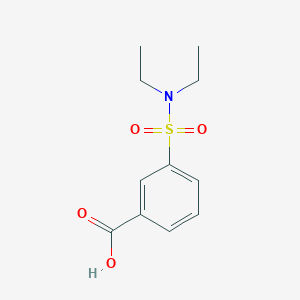
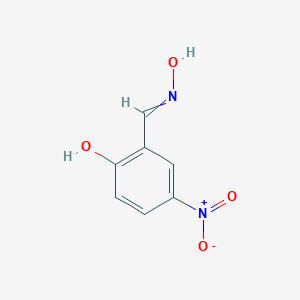

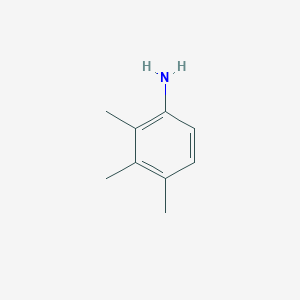
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)